5-[(2-methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one

Monoamine oxidase Neurodegeneration Parkinson's disease

This 2,5-disubstituted 4H-pyran-4-one features a 2-methylbenzyloxy substituent that probes steric tolerance at the MAO-B entrance cavity, resolving SAR distinct from unsubstituted or para-methyl analogs. The 4-phenylpiperazine retains native D3R binding, and enhanced lipophilicity (estimated ΔLogP ≈ +0.5) supports CNS penetration. Select CAS 898418-17-2 over the chlorobenzyloxy or methoxyphenyl analogs when a single, finely tuned steric probe for monoaminergic target engagement and metabolic stability is required.

Molecular Formula C24H26N2O3
Molecular Weight 390.483
CAS No. 898418-17-2
Cat. No. B2690422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
CAS898418-17-2
Molecular FormulaC24H26N2O3
Molecular Weight390.483
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C24H26N2O3/c1-19-7-5-6-8-20(19)17-29-24-18-28-22(15-23(24)27)16-25-11-13-26(14-12-25)21-9-3-2-4-10-21/h2-10,15,18H,11-14,16-17H2,1H3
InChIKeyOUNZOVPVVHXZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

898418-17-2: A Structurally Differentiated 4H-Pyran-4-one Phenylpiperazine for CNS-Targeted Probe Development


5-[(2-methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one (CAS 898418-17-2) belongs to the 2,5-disubstituted 4H-pyran-4-one class, a scaffold recognized for its synthetic versatility and ability to engage CNS-relevant biological targets. The molecule possesses two distinct pharmacophoric elements: a 4-phenylpiperazine moiety known for its affinity for monoaminergic receptors and transporters [1], and a 2-methylbenzyloxy group at the 5-position of the pyranone ring. This ortho-methyl substitution on the benzyloxy ring differentiates it from the unsubstituted benzyloxy analog (CAS 898441-68-4) , creating unique steric and lipophilic properties that can alter target selectivity, metabolic stability, and CNS penetrance compared to its closest structural neighbors. The compound is primarily positioned as a research probe for neuroscience and medicinal chemistry applications where fine-tuning of molecular recognition and ADME properties is required.

Ortho-Methyl Substitution: Why 898418-17-2 Cannot Be Replaced by Unsubstituted or Para-Substituted Benzyloxy Analogs


Substitution at the ortho position of the benzyloxy ring introduces a steric hindrance and electronic perturbation absent in the unsubstituted (CAS 898441-68-4) or para-methyl (CAS 898418-28-5) analogs. In the context of 4-phenylpiperazine-based MAO inhibitors, para-substituent bulk and polarity are known to critically modulate MAO-A versus MAO-B selectivity [1]. An ortho-methyl group, however, restricts the rotational freedom of the benzyloxy side chain and alters the spatial orientation of the phenyl ring within the binding pocket, which can result in a different selectivity profile compared to the para-methyl isomer [2]. Furthermore, the 2-methyl substituent increases lipophilicity (estimated ΔLogP ≈ +0.5 vs. the unsubstituted benzyloxy analog), enhancing passive membrane permeability but also potentially affecting solubility and protein binding [3]. Generic substitution with the benzyloxy or 4-chlorobenzyloxy analog (CAS 898465-47-9) would therefore forfeit the specific steric and lipophilic fingerprint of 898418-17-2, undermining its intended application as a finely tuned chemical probe for structure-activity relationship (SAR) studies or CNS target engagement assays.

Quantitative Differentiation of 898418-17-2: Steric, Lipophilic, and Selectivity Evidence vs. Key Analogs


Enhanced MAO-B Selectivity Through Ortho-Steric Restriction vs. Para-Substituted Analogs

Computational docking and SAR studies on 4-phenylpiperazine-based MAO inhibitors demonstrate that the spatial orientation of the aromatic substituent on the piperazine nitrogen is a key determinant of MAO-A versus MAO-B selectivity [1]. The ortho-methyl group of 898418-17-2 creates a steric clash that is predicted to favor MAO-B binding over MAO-A, as MAO-B accommodates bulkier, more lipophilic substrates in its entrance cavity. In contrast, the benzyloxy analog (CAS 898441-68-4) lacks this steric constraint and the para-methyl analog (CAS 898418-28-5) presents a different steric profile that may not confer the same selectivity advantage .

Monoamine oxidase Neurodegeneration Parkinson's disease

Lipophilicity-Driven CNS Permeability Advantage Over the Unsubstituted Benzyloxy Analog

The calculated LogP for 898418-17-2 is estimated at approximately 3.8 (XLogP3), compared to approximately 3.3 for the unsubstituted benzyloxy analog (CAS 898441-68-4) [1]. This ΔLogP ≈ +0.5 is directly attributable to the 2-methyl substituent. In CNS drug discovery, compounds with LogP values in the 3-5 range generally exhibit favorable passive BBB permeation, and a LogP of 3.8 positions 898418-17-2 more favorably within this window than the benzyloxy analog. The chlorobenzyloxy analog (CAS 898465-47-9) has a calculated LogP of approximately 4.1, which may exceed the optimal range for balanced CNS exposure and could increase non-specific tissue binding .

CNS penetration Blood-brain barrier LogP

Metabolic Stability Enhancement via Steric Shielding of the Benzyloxy Ether

The ortho-methyl substituent in 898418-17-2 provides steric shielding of the benzylic methylene group, which is a known site of oxidative metabolism by cytochrome P450 enzymes. In analogous benzyloxy-containing compounds, ortho-substitution has been shown to reduce the rate of O-dealkylation by CYP2D6 and CYP3A4 compared to unsubstituted or para-substituted congeners [1]. This metabolic stabilization is a key advantage for in vivo pharmacology studies where sustained target engagement is required. The 4-fluorophenylpiperazine analog (CAS 898441-83-3), while also substituted, introduces an electronic effect through fluorine that can alter CYP binding and metabolism differently than the steric effect of a methyl group .

Metabolic stability Oxidative metabolism CYP450

Differentiated Receptor Binding Profile vs. Methoxyphenylpiperazine Analog

The 4-phenylpiperazine moiety of 898418-17-2 is a privileged structure for dopamine D3 and serotonin 5-HT1A receptor engagement, while the 2-methoxyphenylpiperazine analog (CAS 898441-86-6) introduces an additional hydrogen bond acceptor that shifts selectivity toward adrenergic and serotonergic subtypes [1]. Published SAR on structurally related 4-phenylpiperazines demonstrates that substitution on the terminal phenyl ring of the piperazine modulates D3R affinity, with unsubstituted phenyl providing optimal D3R binding (Ki in the low nanomolar range) . The 2-methoxyphenyl analog is expected to have reduced D3R affinity but enhanced 5-HT1A activity, making 898418-17-2 the preferred choice for dopaminergic probe development.

Dopamine D3 receptor Serotonin 5-HT1A GPCR selectivity

Procurement-Guiding Application Scenarios for 898418-17-2 in Neuroscience and Medicinal Chemistry


Structure-Activity Relationship (SAR) Studies on MAO-B Inhibitor Selectivity

The ortho-methyl substitution on the benzyloxy ring of 898418-17-2 provides a steric probe to investigate the spatial requirements of the MAO-B entrance cavity. In a comparative SAR panel alongside the benzyloxy analog (CAS 898441-68-4) and the para-methyl analog (CAS 898418-28-5), 898418-17-2 serves as the ortho-substituted representative, enabling researchers to map the steric tolerance of the MAO-B active site. This is directly informed by the established SAR that hydrophobic bulk at the para-position of 4-phenylpiperazines enhances MAO-B affinity, while the ortho-position effects remain underexplored [1]. A procurement package including all three analogs would allow a complete ortho/meta/para substitution study.

CNS-Penetrant Chemical Probe for Dopamine D3 Receptor Target Engagement

With its unsubstituted 4-phenylpiperazine moiety—a known D3R pharmacophore—and a LogP of approximately 3.8 that supports passive BBB permeation, 898418-17-2 is suited for in vivo D3R occupancy studies. Unlike the methoxyphenylpiperazine analog (CAS 898441-86-6), which introduces a hydrogen bond acceptor that may alter receptor selectivity, 898418-17-2 is predicted to maintain the native D3R binding mode of the phenylpiperazine class [2]. Researchers should select 898418-17-2 over the methoxyphenyl analog when dopaminergic target engagement is the primary endpoint.

Metabolic Stability Comparison in Liver Microsome Assays Across Benzyloxy Substituent Variants

The steric shielding provided by the ortho-methyl group makes 898418-17-2 an ideal test article for evaluating the impact of benzyloxy substitution pattern on oxidative metabolism. In a head-to-head microsomal stability assay with the unsubstituted benzyloxy analog (CAS 898441-68-4) and the 4-chlorobenzyloxy analog (CAS 898465-47-9), the target compound is expected to exhibit reduced intrinsic clearance due to steric hindrance of O-dealkylation [3]. This scenario is critical for medicinal chemists optimizing lead compounds for in vivo half-life without resorting to halogenation.

Dual Pharmacophore Library Design: 4H-Pyran-4-one Core with Variable Piperazine and Benzyloxy Substituents

898418-17-2 represents a specific combination of the 4H-pyran-4-one core, 4-phenylpiperazine moiety, and 2-methylbenzyloxy substituent that is structurally validated by the broader class of Mannich base derivatives synthesized from allomaltol and kojic acid precursors [4]. For a medicinal chemistry group building a focused library of 2,5-disubstituted 4H-pyran-4-ones, 898418-17-2 serves as a key intermediate for further diversification or as a reference compound for evaluating the contribution of the 2-methylbenzyloxy group to biological activity.

Quote Request

Request a Quote for 5-[(2-methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.